molecular formula C11H10O2 B8450429 5,6-dihydro-3-phenyl-2h-pyran-2-one CAS No. 13019-35-7

5,6-dihydro-3-phenyl-2h-pyran-2-one

Cat. No.: B8450429
CAS No.: 13019-35-7
M. Wt: 174.20 g/mol
InChI Key: CXBOBBRQOWTQNB-UHFFFAOYSA-N
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Description

5,6-Dihydro-3-phenyl-2H-pyran-2-one is a bicyclic lactone characterized by a six-membered dihydropyran ring fused with a ketone group and a phenyl substituent at the 3-position. The phenyl group in the 3-position distinguishes it from simpler dihydropyranones, likely enhancing aromatic interactions and altering electronic properties .

Properties

CAS No.

13019-35-7

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

5-phenyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C11H10O2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2

InChI Key

CXBOBBRQOWTQNB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C(=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-dihydro-3-phenyl-2h-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst can yield the desired compound . Another method involves the use of Grignard reagents, where the addition of phenylmagnesium bromide to an α,β-unsaturated ester followed by cyclization produces this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-dihydro-3-phenyl-2h-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyranones, lactones, and dihydropyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions .

2. Biology:

  • Enzyme Inhibition Studies: 5,6-Dihydro-3-phenyl-2H-pyran-2-one is utilized in investigating enzyme inhibition mechanisms. It has been shown to inhibit specific enzymes related to bacterial metabolism and cancer cell proliferation .
  • Biological Assays: The compound is employed as a probe in biological assays to study interactions with various biological targets.

3. Medicine:

  • Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) for derivatives have been reported between 50 to 200 µg/mL.
  • Anticancer Potential: In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism involves activation of caspase pathways leading to programmed cell death .

4. Industry:

  • Pharmaceutical Production: The compound is used in the synthesis of pharmaceuticals and agrochemicals due to its reactive nature and ability to form diverse derivatives .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results indicated that derivatives could inhibit the growth of strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

CompoundTarget BacteriaMIC (µg/mL)
Derivative AS. aureus100
Derivative BE. coli150

Case Study 2: Anticancer Activity

In another study focusing on breast cancer treatment, researchers assessed the effects of the compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis.

Concentration (µM)Cell Viability (%)Apoptosis Markers
1080Low
2050Moderate
5020High

Mechanism of Action

The mechanism of action of 5,6-dihydro-3-phenyl-2h-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, the compound has been shown to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

Dihydropyranones exhibit diverse biological and physicochemical properties depending on substituents. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
5,6-Dihydro-3-phenyl-2H-pyran-2-one Phenyl at C3 C₁₁H₁₀O₂ 174.20 Aromatic ring enhances lipophilicity
5,6-Dihydro-2H-pyran-2-one No substituents C₅H₆O₂ 98.10 Simpler structure, higher ring strain
5,6-Dihydro-6-pentyl-2H-pyran-2-one Pentyl at C6 C₁₀H₁₆O₂ 168.23 Alkyl chain increases hydrophobicity
(±)-5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one Hydroxy at C4, methyl at C6 C₇H₁₀O₃ 142.15 Hydrogen bonding capability
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one Hexyl at C3, undecyl at C6 C₂₂H₄₀O₂ 336.55 Long alkyl chains for membrane interaction

Structural Insights :

  • Phenyl vs. This difference impacts interactions with biological targets, such as enzymes or receptors .

Physicochemical Properties

  • Lipophilicity : The phenyl group increases logP values compared to alkyl or hydroxy-substituted analogues, enhancing membrane permeability but reducing aqueous solubility.
  • Thermal Stability : Fluorinated derivatives (e.g., ) exhibit higher stability due to strong C-F bonds, whereas phenyl-substituted compounds may decompose at elevated temperatures due to aromatic ring oxidation .
  • Hydrogen Bonding : Hydroxy-substituted derivatives () display higher solubility in polar solvents, unlike the phenyl variant, which is more soluble in organic solvents like benzene or DCM .

Q & A

Q. What synthetic methodologies are recommended for 5,6-dihydro-3-phenyl-2H-pyran-2-one, and how can reaction efficiency be optimized?

A common synthetic route involves the acid-catalyzed cyclization of vinylacetic acid with paraformaldehyde in the presence of concentrated sulfuric acid and glacial acetic acid . Optimization strategies include:

  • Catalyst screening : Testing Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, BF₃·OEt₂) to improve yield.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
  • Characterization : Confirm product purity via NMR (¹H/¹³C) and HPLC, with GC-MS for volatile byproduct analysis.
  • Scale-up considerations : Monitor exothermic reactions during large-scale synthesis to prevent thermal runaway.

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in this compound?

Standard protocols include:

  • Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics to assess bacteriostatic vs. bactericidal effects.
  • Cytotoxicity counter-screening using mammalian cell lines (e.g., HEK-293) via MTT assays to differentiate antimicrobial activity from nonspecific toxicity .

Q. How does the α,β-unsaturated δ-lactone moiety influence the compound’s chemical reactivity?

The conjugated enone system enables:

  • Electrophilic additions (e.g., Michael additions with thiols or amines).
  • Cycloadditions (e.g., Diels-Alder reactions with dienes).
  • Enzyme inhibition via covalent binding to nucleophilic residues (e.g., cysteine proteases) . Compared to isomers like 3,4-dihydro-2H-pyran, this structure exhibits enhanced electrophilicity at the α-position, influencing both synthetic derivatization and bioactivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across studies?

Contradictions often arise from variations in:

  • Experimental design : Standardize cell lines (e.g., HepG2 vs. HeLa for cytotoxicity) and assay conditions (e.g., serum-free media to avoid protein binding).
  • Compound purity : Employ orthogonal purity validation (e.g., HPLC with dual detectors, elemental analysis).
  • Mechanistic redundancy : Use knockout models (e.g., CRISPR-Cas9) to confirm target specificity when multiple pathways are implicated . Meta-analyses of dose-response curves and statistical power calculations (e.g., Cohen’s d) can identify outliers and improve reproducibility.

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Methodological steps include:

  • Molecular docking : Tools like AutoDock Vina or Glide simulate binding poses within enzyme active sites (e.g., CYP3A4).
  • MD simulations : Analyze binding stability over time (≥100 ns trajectories) using GROMACS or AMBER.
  • QM/MM studies : Evaluate electronic interactions (e.g., charge transfer) at the enzyme-substrate interface. Experimental validation via kinetic assays (e.g., IC₅₀ determination) and site-directed mutagenesis (e.g., CYP3A4 Thr309Ala) can confirm computational predictions .

Q. What crystallographic techniques elucidate structural modifications impacting bioactivity?

  • Single-crystal X-ray diffraction : Resolve stereochemical configurations and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) .
  • Powder XRD : Monitor polymorphic transitions under varying temperatures or solvents.
  • SCXRD data interpretation : Software like Olex2 or SHELXL refines bond angles and torsional strain, correlating structural features (e.g., lactone ring planarity) with activity .

Q. How can metabolomics identify off-target effects in mammalian cells exposed to this compound?

  • Untargeted LC-MS/MS : Profile cellular metabolites (e.g., ATP, NADH) to detect perturbations in glycolysis or oxidative phosphorylation.
  • Isotope tracing : Use ¹³C-glucose to map carbon flux changes in treated vs. untreated cells.
  • Pathway enrichment analysis : Tools like MetaboAnalyst 5.0 link metabolite shifts to pathways (e.g., TCA cycle inhibition), guiding mechanistic follow-up .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters
Synthesis Optimization GC-MS, NMR, HPLCPurity (>95%), byproduct identification
Bioactivity Screening Broth microdilution, MTT assayIC₅₀, selectivity index (SI = IC₅₀-toxic/IC₅₀-bio)
Structural Analysis SCXRD, DFT calculationsBond lengths (Å), dihedral angles (°)
Mechanistic Studies SPR, ITC, CRISPR-Cas9Kd, ΔH, ΔS

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